7-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Overview
Description
The compound is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied extensively. For instance, the inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
1. Synthesis and Chemical Reactions
The compound 7-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is related to Biginelli-compounds, a class of pyrimidines. Studies by Kappe and Roschger (1989) explored various reactions of 2-oxo- or thioxo-tetrahydropyrimidine-5-carboxylic acid derivatives. They discovered methods for synthesizing pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, which are structurally related to the query compound. This research is significant as it provides foundational knowledge on the synthesis and chemical behaviors of compounds similar to the one (Kappe & Roschger, 1989).
2. Antimicrobial Applications
Research conducted by Sayed, Shamroukh, and Rashad (2006) focused on the synthesis of pyrimidine derivatives and their potential antimicrobial activity. Their study involved the creation of a pyrimido[2,1-b][1,3]thiazine derivative and subsequent testing for antimicrobial properties. This study is particularly relevant as it demonstrates the potential application of compounds like the query molecule in combating microbial infections (Sayed, Shamroukh, & Rashad, 2006).
3. Biological Evaluation
The synthesis and biological evaluation of pyrimidine and pyrimido[2,1-b][1,3]thiazine derivatives, as explored by Hemdan and El-Mawgoude (2015), contribute to understanding the biological applications of such compounds. Their research provides insights into how these compounds, which are structurally related to the query molecule, could be used in biological contexts, such as for their antimicrobial properties (Hemdan & El-Mawgoude, 2015).
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have shown inhibitory potency against M. tuberculosis .
Mode of Action
tuberculosis . The compound likely interacts with its targets, leading to changes that inhibit the growth of the bacteria.
Biochemical Pathways
tuberculosis , suggesting that they may affect the biochemical pathways necessary for the bacteria’s survival and proliferation.
Pharmacokinetics
Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is likely the inhibition of the growth of M. tuberculosis . This could lead to a decrease in the number of bacteria, potentially aiding in the treatment of tuberculosis.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound Factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s activity.
Safety and Hazards
Future Directions
Future research could focus on the development of new methods for the natural product inspired bioactive glycohybrids . Further, molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Properties
IUPAC Name |
7-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-9-6-18-17-21(16(9)23)7-11(8-24-17)15(22)20-12-3-4-14-13(5-12)19-10(2)25-14/h3-6,11H,7-8H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJYJHGRTWIHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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